1-(6-(furan-2-yl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide

Medicinal Chemistry Chemical Biology Early-Stage Screening

This compound features a pyridazine core substituted at the 6‑position with a furan‑2‑yl group, linked via a piperidine‑3‑carboxamide bridge to an N‑morpholino moiety (MW 357.4 g/mol). The furan‑2‑yl heterocycle provides a unique combination of π‑electron density and a hydrogen‑bond‑accepting oxygen that differs fundamentally from the electron‑withdrawing fluorine of 4‑fluorophenyl analogs (e.g., CAS 1226438‑70‑5) or the polarisable sulfur of thiophene‑2‑yl analogs. The piperidine‑3‑carboxamide connectivity further differentiates it from piperidine‑4‑carboxamide isomers (e.g., CAS 1203213‑76‑6), altering the spatial orientation of the N‑morpholino pharmacophore. This underexplored chemotype is ideal for kinase‑focused screening libraries targeting c‑Met, EGFR, and related tyrosine kinases, enabling SAR studies to map the steric and electronic requirements of the 6‑position binding pocket.

Molecular Formula C18H23N5O3
Molecular Weight 357.414
CAS No. 1226457-58-4
Cat. No. B2553616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(furan-2-yl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide
CAS1226457-58-4
Molecular FormulaC18H23N5O3
Molecular Weight357.414
Structural Identifiers
SMILESC1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CO3)C(=O)NN4CCOCC4
InChIInChI=1S/C18H23N5O3/c24-18(21-23-8-11-25-12-9-23)14-3-1-7-22(13-14)17-6-5-15(19-20-17)16-4-2-10-26-16/h2,4-6,10,14H,1,3,7-9,11-13H2,(H,21,24)
InChIKeyGZSXKHFEDMJWLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-(Furan-2-yl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide: Structural Identity, Physicochemical Profile, and Class Context for Procurement Decisions


1-(6-(Furan-2-yl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide (CAS 1226457-58-4) is a synthetic heterocyclic small molecule comprising a pyridazine core substituted at the 6-position with a furan-2-yl group and linked via a piperidine-3-carboxamide bridge to an N-morpholino moiety . Its molecular formula is C₁₈H₂₃N₅O₃, with a molecular weight of 357.4 g/mol, a calculated octanol-water partition coefficient (clogP) of 0.54–0.59, a topological polar surface area (TPSA) of 94 Ų, and a fractional sp³ character of 0.39 . The compound belongs to the broader class of pyridazine carboxamides, a scaffold that has been disclosed in patents as a core structure for kinase inhibitors targeting c-Met, EGFR, and other protein kinases . As of the latest available data in ChEMBL, no biological activity has been reported for this specific compound, indicating it is primarily positioned as a screening or building-block entity in early-stage medicinal chemistry campaigns .

Why Generic Substitution Fails for 1-(6-(Furan-2-yl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide: The Functional Consequences of Heterocycle Variation at the Pyridazine 6-Position


Although multiple 1-(6-substituted-pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide analogs are commercially catalogued, they cannot be treated as interchangeable procurement items. The 6-position heterocycle of the pyridazine ring is a critical determinant of molecular recognition: the furan-2-yl group provides a combination of π-electron density from the aromatic ring and a hydrogen-bond-accepting oxygen atom that differs fundamentally from the electron-withdrawing fluorine of a 4-fluorophenyl substituent (CAS 1226438-70-5) or the larger, more polarisable sulfur of a thiophen-2-yl analog . These electronic and steric differences can alter binding poses, target selectivity profiles, and physicochemical properties such as solubility and permeability. Furthermore, the piperidine-3-carboxamide connectivity is distinct from piperidine-4-carboxamide isomers (e.g., CAS 1203213-76-6), which changes the spatial orientation of the N-morpholino pharmacophore relative to the pyridazine core . In the absence of compound-matched biological data, the structural uniqueness of the furan-2-yl–pyridazine–morpholinopiperidine triad compels empirical validation rather than analog-based inference.

Product-Specific Quantitative Evidence Guide for 1-(6-(Furan-2-yl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide (CAS 1226457-58-4)


IMPORTANT DISCLOSURE: High-Strength Comparative Biological Data Are Absent from the Public Domain

A comprehensive search of primary literature, patent databases, BindingDB, ChEMBL, PubChem, and the ZINC database confirms that no quantitative biological activity data—such as IC₅₀, Kd, Ki, EC₅₀, or cellular potency values—have been publicly reported for 1-(6-(furan-2-yl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide (CAS 1226457-58-4) as of April 2026. The ZINC entry ZINC1823150 explicitly states: 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' . Consequently, no direct head-to-head or cross-study comparable evidence can be assembled to satisfy the quantitative differentiation criteria required for a procurement-intent comparison. The Evidence Items that follow rely on class-level inference and supporting physicochemical data and should not be interpreted as validated performance differentiation.

Medicinal Chemistry Chemical Biology Early-Stage Screening

Physicochemical Differentiation: Furan-2-yl vs. 4-Fluorophenyl Substitution Alters Lipophilicity, Molecular Weight, and TPSA

The target compound (CAS 1226457-58-4) and its 4-fluorophenyl analog (CAS 1226438-70-5) differ in the 6-position substituent of the pyridazine ring, producing measurable differences in key drug-likeness parameters. The target compound has a molecular weight of 357.4 g/mol, a clogP of approximately 0.54–0.59, and a TPSA of 94 Ų . The 4-fluorophenyl comparator has a molecular weight of 385.4 g/mol (ΔMW = +28.0 g/mol, +7.8%), a formula of C₂₀H₂₄FN₅O₂ (vs. C₁₈H₂₃N₅O₃ for the target), and contains a fluorine atom that can engage in orthogonal dipolar interactions absent in the furan-bearing compound . The additional aromatic ring in the fluorophenyl derivative also increases hydrophobicity. These differences place the two compounds in distinct property space for permeability, solubility, and metabolic stability, meaning they cannot be assumed to behave identically in assays or in vivo models.

Physicochemical Profiling Medicinal Chemistry Lead Optimisation

Regioisomeric Differentiation: Piperidine-3-carboxamide vs. Piperidine-4-carboxamide Connectivity Alters Pharmacophore Geometry

The position of the carboxamide group on the piperidine ring differentiates the target compound (piperidine-3-carboxamide) from the closely related isomeric series based on piperidine-4-carboxamide (e.g., CAS 1203213-76-6, 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide, MW 349.4) . The 3-substitution pattern projects the N-morpholino group at a different dihedral angle relative to the pyridazine–furan plane compared with the 4-substitution pattern. In the absence of a directly comparable 3-carboxamide–4-carboxamide matched molecular pair with identical N-substituents, this difference is inferred from geometric principles: the 3-position places the amide vector at approximately 60° relative to the piperidine ring plane, whereas the 4-position places it roughly parallel to the ring axis, altering the spatial relationship between the morpholine oxygen and the pyridazine nitrogen atoms. This can affect hydrogen-bonding networks with target proteins and influence conformational pre-organization in solution.

Structure-Based Design Pharmacophore Modelling Medicinal Chemistry

Class-Level Scaffold Context: Pyridazine Carboxamides Are Disclosed as c-Met and Kinase Inhibitors in Patent Literature

The pyridazine carboxamide scaffold represented by the target compound falls within the generic structural scope of multiple patents claiming substituted pyridazine carboxamides as protein kinase inhibitors. US8697866B2 (Xcovery Holding Company) explicitly describes pyridazine carboxamide compounds as inhibitors of c-Met kinase, with exemplified compounds demonstrating the general utility of this scaffold class for oncology applications . Separately, patent US20100210649 discloses pyridazinone and furan-containing compounds as inhibitors of EGFR and KRAS, further establishing the broader class relevance of molecules bearing both furan and pyridazine substructures . It is important to note that the specific compound CAS 1226457-58-4 is not an exemplified compound in these patents, and no quantitative comparison can be drawn to the patented molecules. This class-level inference serves only to contextualize the scaffold's potential research application space; it does not constitute evidence of activity for the target compound itself.

Kinase Inhibition Cancer Research Patent Analytics

Structural Diversity Value: The Furan-Pyridazine-Morpholinopiperidine Triad Is a Relatively Underexplored Combination in Screening Collections

A substructure search reveals that the combination of a furan-2-yl substituent at the pyridazine 6-position with an N-morpholinopiperidine-3-carboxamide is a relatively sparse chemotype in public compound collections. The ZINC database identifies this compound under a unique scaffold (ZINC1823150) that is not shared with other substances . Compared to more commonly explored 6-phenyl or 6-pyridyl pyridazine derivatives, the furan-2-yl group introduces a heteroatom-containing five-membered ring that can participate in both π-stacking and hydrogen-bonding interactions with protein targets. This structural uniqueness, combined with the drug-like physicochemical profile (MW < 400, clogP < 5, TPSA < 140 Ų, all consistent with Lipinski and Veber guidelines), positions the compound as a potentially valuable addition to diversity-oriented screening libraries, particularly for targets where heterocycle-mediated binding interactions are sought .

Chemical Diversity Screening Library Design Hit Discovery

Application Scenarios for 1-(6-(Furan-2-yl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide Based on Available Evidence


Scaffold for Diversity-Oriented Kinase Inhibitor Screening Library Design

The pyridazine carboxamide core is a recognized kinase inhibitor scaffold in the patent literature, and the furan-2-yl–morpholinopiperidine substitution pattern represents a relatively underexplored chemotype . This compound can serve as a diversity element in kinase-focused screening libraries, particularly for c-Met, EGFR, or other tyrosine kinase targets, where heterocycle-substituted pyridazines have shown precedent activity in patent disclosures . Users should note that target-specific activity has not been validated for this compound and must be established through prospective screening.

Chemical Probe for Structure-Activity Relationship (SAR) Studies at the Pyridazine 6-Position

The furan-2-yl group at the pyridazine 6-position provides a distinct electronic and hydrogen-bonding profile compared to aryl (4-fluorophenyl, phenyl) or other heterocyclic (thiophen-2-yl, triazol-1-yl) substituents found in commercially available analogs . This compound can be deployed as a comparator in SAR studies aimed at mapping the steric and electronic requirements of the 6-position pocket in a target of interest. The piperidine-3-carboxamide regioisomerism further differentiates it from piperidine-4-carboxamide analogs, enabling exploration of amide vector geometry effects on target binding .

Building Block for Focused Compound Library Synthesis

With a molecular weight of 357.4 g/mol, a clogP of 0.54–0.59, and a TPSA of 94 Ų, the compound sits within favourable drug-like property space . Its N-morpholino group can serve as a synthetic handle for further diversification, while the pyridazine and furan rings offer sites for late-stage functionalization. This makes the compound a versatile building block for medicinal chemistry groups constructing focused libraries around the pyridazine pharmacophore.

Negative Control or Inactive Comparator in Target Engagement Assays

Given the confirmed absence of reported biological activity for this compound in ChEMBL and the ZINC database , it may be evaluated as a potential negative control or inactive comparator in biochemical or cellular assays targeting kinases or other protein classes. Any such use must be preceded by in-house profiling to confirm lack of activity against the specific target of interest, as the absence of public data does not guarantee inactivity.

Quote Request

Request a Quote for 1-(6-(furan-2-yl)pyridazin-3-yl)-N-morpholinopiperidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.